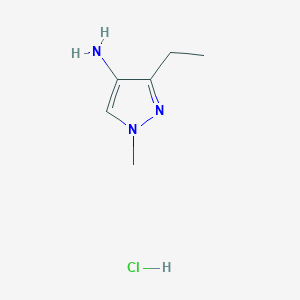

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple substituents. The compound's systematic name reflects the specific positioning of functional groups on the five-membered pyrazole ring, with the numbering system beginning from the nitrogen atom that bears the methyl substituent. The designation "1H-pyrazol" indicates the specific tautomeric form where the hydrogen atom is localized on the first nitrogen position, distinguishing it from potential alternative tautomeric structures.

The Chemical Abstracts Service registry number 1803601-55-9 provides unambiguous identification for this specific hydrochloride salt form. Alternative nomenclature systems recognize this compound through various synonymous names, including the descriptor form that emphasizes the amine functionality at the fourth position of the pyrazole ring. The systematic approach to naming ensures clear communication of the molecular structure, particularly important given the potential for positional isomerism in substituted pyrazoles.

The International Union of Pure and Applied Chemistry nomenclature system accommodates the complexity introduced by the hydrochloride salt formation, which involves protonation of the amine group to form an ammonium chloride species. This salt formation significantly impacts the compound's physical properties and solubility characteristics while maintaining the core structural features of the parent amine. The systematic name construction follows hierarchical rules that prioritize the heterocyclic core structure while accurately representing all substituent positions and their chemical nature.

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₁N₃ represents the free base form of 3-ethyl-1-methyl-1H-pyrazol-4-amine, which corresponds to a molecular weight of 125.17 grams per mole. Upon formation of the hydrochloride salt, the molecular formula becomes C₆H₁₂ClN₃, resulting in an increased molecular weight of 161.63 grams per mole due to the addition of hydrogen chloride. This molecular weight analysis reveals the contribution of each structural component to the overall mass distribution, with the pyrazole ring system contributing approximately 77% of the total molecular weight in the hydrochloride form.

| Structural Component | Molecular Formula Contribution | Molecular Weight Contribution (g/mol) |

|---|---|---|

| Pyrazole Core | C₃H₃N₂ | 67.07 |

| Ethyl Substituent | C₂H₅ | 29.06 |

| Methyl Substituent | CH₃ | 15.03 |

| Amine Group | NH₂ | 16.03 |

| Hydrochloride Addition | HCl | 36.46 |

| Total Hydrochloride Salt | C₆H₁₂ClN₃ | 161.63 |

The molecular weight analysis demonstrates the significant impact of salt formation on the compound's physical properties. The hydrochloride salt exhibits enhanced water solubility compared to the free base form, a characteristic that proves valuable in various chemical applications. The precise molecular weight determination enables accurate stoichiometric calculations in synthetic procedures and analytical quantification methods.

Computational analysis of the molecular structure reveals specific geometric parameters that influence the compound's chemical behavior. The International Chemical Identifier string InChI=1S/C6H11N3.ClH/c1-3-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H provides a standardized representation of the molecular connectivity, while the Simplified Molecular Input Line Entry System notation CCC1=NN(C=C1N)C.Cl offers a linear representation suitable for database storage and computational processing.

Tautomeric Forms and Protonation States in Aqueous Media

The tautomeric behavior of 3-ethyl-1-methyl-1H-pyrazol-4-amine in aqueous media involves complex equilibria between different structural forms, primarily influenced by the presence of multiple nitrogen atoms within the molecular framework. Pyrazoles exhibit characteristic annular prototropic tautomerism, where the position of the hydrogen atom can shift between the two ring nitrogen atoms, fundamentally altering the electronic distribution and chemical properties of the molecule. The presence of the methyl substituent on one nitrogen atom restricts this tautomeric mobility, effectively stabilizing the compound in a specific tautomeric form.

The protonation behavior of this compound in aqueous solution depends on the distinct basicity characteristics of the different nitrogen atoms present in the structure. The pyrazole ring system contains both a pyrrole-like nitrogen and a pyridine-like nitrogen, each exhibiting different proton affinity patterns. The pyridine-like nitrogen demonstrates higher basicity with a pKb value of approximately 11.5, making it the preferred protonation site under mildly acidic conditions. The amine substituent at the fourth position represents an additional basic site, typically exhibiting stronger basicity than the ring nitrogen atoms due to its sp³ hybridization and availability of the lone pair electrons.

Theoretical calculations and experimental studies reveal that water molecules play a crucial role in facilitating proton transfer processes in pyrazole systems. The hydrogen bonding capacity of water enables stabilization of different protonation states through specific solvation patterns. Research indicates that water can simultaneously donate and accept hydrogen bonds with pyrazole derivatives, creating stabilized complexes that influence the equilibrium distribution between different tautomeric and protonation states. The presence of two water molecules has been identified as optimal for achieving the lowest energetic barriers in proton transfer reactions involving pyrazole systems.

| Protonation Site | Approximate pKa Value | Preferred Conditions | Structural Impact |

|---|---|---|---|

| Pyridine-like Ring Nitrogen | 2.49 | Strongly acidic | Ring protonation |

| Amine Substituent | ~9-10 | Mildly acidic | Side-chain protonation |

| Combined Sites | Variable | Highly acidic | Multiple protonation |

Comparative Structural Analysis with Pyrazole Derivatives

Comparative analysis of 3-ethyl-1-methyl-1H-pyrazol-4-amine with related pyrazole derivatives reveals significant structural relationships and distinctive characteristics that influence chemical behavior and properties. The closely related compound 1-methyl-1H-pyrazol-4-amine shares the amine functionality at the fourth position and methyl substitution but lacks the ethyl group, resulting in a molecular weight of 97.12 grams per mole compared to 125.17 grams per mole for the ethyl-substituted derivative. This structural difference demonstrates the impact of alkyl chain length on molecular properties and potential biological activities.

The positional isomer 1-ethyl-3-methyl-1H-pyrazol-4-amine represents a tautomeric relationship with the title compound, where the ethyl and methyl substituents exchange positions between the first and third nitrogen atoms. This isomeric relationship illustrates the importance of precise structural identification in pyrazole chemistry, as seemingly minor positional changes can result in distinctly different compounds with varying chemical and physical properties. Both isomers maintain the same molecular formula C₆H₁₁N₃ but exhibit different substitution patterns that affect their reactivity profiles and synthetic utility.

Structural modifications involving the amine group position demonstrate the versatility of the pyrazole scaffold in medicinal chemistry applications. The parent compound 4-aminopyrazole, with molecular formula C₃H₅N₃ and molecular weight 83.09 grams per mole, serves as a fundamental building block for more complex derivatives. The systematic addition of alkyl substituents to this core structure enables fine-tuning of molecular properties such as solubility, lipophilicity, and binding affinity to biological targets.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 4-Aminopyrazole | C₃H₅N₃ | 83.09 | Parent scaffold |

| 1-Methyl-1H-pyrazol-4-amine | C₄H₇N₃ | 97.12 | Single methyl substitution |

| 3-Ethyl-1-methyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 | Dual alkyl substitution |

| 1-Ethyl-3-methyl-1H-pyrazol-4-amine | C₆H₁₁N₃ | 125.17 | Positional isomer |

属性

IUPAC Name |

3-ethyl-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-3-6-5(7)4-9(2)8-6;/h4H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROGTSCOHNULDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-55-9 | |

| Record name | 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Pyrazole Core Formation via Hydrazine Condensation

A common approach to pyrazole derivatives involves condensation of β-dicarbonyl compounds or their equivalents with hydrazines or substituted hydrazines.

- Typical Reaction: An alkylated β-dicarbonyl compound (e.g., ethyl acetoacetate derivative) reacts with methylhydrazine or methylhydrazine hydrate under controlled temperature to form the pyrazole ring.

- Reaction Conditions: The reaction is often conducted in a two-phase system using a water-immiscible organic solvent (e.g., toluene) and aqueous phase containing methylhydrazine and a weak base such as sodium carbonate or potassium carbonate.

- Temperature: Cooling to between -20°C and 10°C improves regioselectivity and yield.

- Purification: The product precipitates from solvent mixtures like toluene/petroleum ether and is collected by filtration, yielding high purity (up to 99.9%).

Introduction of the 4-Amino Group

The 4-amine functionality is introduced typically by:

- Halogenation at the 4-position: Starting from N-methyl-3-aminopyrazole, halogenation at the 4-position is achieved using halogens (e.g., bromine or iodine) in aqueous media.

- Diazotization and Substitution: The 4-halogenated intermediate undergoes diazotization with sodium nitrite under acidic conditions (pH < 1, temperature -5 to 5 °C), followed by substitution reactions to introduce the amine group or other functional groups.

Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid aqueous solution.

- This step improves the compound’s stability, crystallinity, and facilitates isolation by crystallization from water or suitable solvents.

Detailed Stepwise Preparation Protocol

Research Findings and Advantages

- The use of carbon dioxide and water to generate carbonic acid in situ for acidification avoids strong corrosive acids, reducing hazardous waste and equipment corrosion.

- Employing weak bases (carbonate/bicarbonate salts) during ring closure improves regioselectivity and prevents ester hydrolysis, increasing overall yield and purity.

- Two-phase solvent systems allow for efficient stirring and phase separation , facilitating purification without extensive recrystallization.

- The halogenation and diazotization steps are performed at low temperatures under acidic conditions to minimize side reactions and isomer formation .

- The final hydrochloride salt is obtained by neutralization and crystallization , yielding a stable, isolable compound suitable for further applications.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions | Comments |

|---|---|---|---|

| Starting materials | Ethyl acetate, ethyl 2,2-difluoroacetate, methylhydrazine, N-methyl-3-aminopyrazole | High purity reagents | Commercially available or synthesized intermediates |

| Acidification agent | Carbon dioxide + water (carbonic acid) | 0.1-2 kg/cm² CO2, 1-3 h | Environmentally benign, avoids strong acids |

| Base for ring closure | Sodium carbonate, potassium carbonate, or bicarbonates | 0.05-5 eq. relative to substrate | Prevents ester saponification, improves selectivity |

| Solvent system | Two-phase: water + toluene or xylene | Temperature: -20°C to 10°C | Enhances reaction control and purification |

| Halogenation | Br2 or I2 in aqueous acidic solution | pH < 1, -5 to 5°C | Selective 4-position substitution |

| Diazotization | NaNO2 in acidic aqueous solution | Low temperature, inert atmosphere | Prepares diazonium intermediate for substitution |

| Product isolation | Crystallization from water or solvent mixtures | Cooling to 10-15°C | High purity, stable hydrochloride salt |

化学反应分析

Types of Reactions

3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride exhibits potential antibacterial and antifungal activities. It serves as a building block in synthesizing novel pharmaceutical compounds targeting resistant bacterial strains and fungal infections. For instance, derivatives of this compound have been investigated for their efficacy against Staphylococcus aureus and Candida albicans.

Antileishmanial and Antimalarial Activities

This compound has shown promise in treating parasitic infections, particularly leishmaniasis and malaria. Molecular docking studies suggest that it interacts effectively with specific targets in the parasites' metabolic pathways, potentially inhibiting their growth. The binding affinity of related pyrazole compounds has been linked to lower binding free energy in critical enzymatic sites, indicating a strong potential for therapeutic development.

Agrochemicals

Herbicides and Pesticides

In agrochemical applications, this compound is being explored for developing new herbicides and pesticides. Its structural properties allow for modifications that enhance herbicidal activity against specific weed species while minimizing environmental impact. Research has indicated that its derivatives can disrupt plant growth regulators, leading to effective weed management strategies .

Materials Science

Novel Material Development

The compound's unique chemical structure makes it suitable for the synthesis of materials with specific electronic and optical properties. It is being investigated for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrazole derivatives into polymer matrices has shown to enhance conductivity and stability under operational conditions .

Biochemical Interactions

This compound interacts with various enzymes, including kinases and phosphatases. These interactions can modulate cellular signaling pathways critical for cell proliferation and metabolism. The compound’s ability to alter enzyme activity opens avenues for its use in targeted therapies.

Subcellular Localization

The localization of this compound within cellular compartments is essential for its function. It can target the nucleus or cytoplasm depending on post-translational modifications that dictate its activity within specific biochemical pathways .

Case Studies

作用机制

The mechanism of action of 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

相似化合物的比较

Structural Analogues

Pyrazole-4-amine derivatives vary in substituents at the 1-, 3-, and 4-positions, significantly altering physicochemical and biological properties. Below is a comparative analysis:

Key Structural Insights :

- Aromatic vs.

- Amine Modifications : Cyclopropyl or pyridinyl substitutions (e.g., ) may enhance receptor binding specificity compared to the unmodified amine in the target compound.

Yield Comparison :

- The target compound’s synthesis lacks reported yields, but analogous routes (e.g., ) achieve ~17–20% yields, suggesting challenges in purity or step efficiency.

Physicochemical Properties

- Solubility : The target compound’s hydrochloride salt form enhances aqueous solubility compared to neutral analogues (e.g., 4-Ethyl-1H-pyrazol-3-amine HCl, ).

- Stability : Hydrochloride salts generally exhibit improved shelf-life over free bases, critical for pharmaceutical applications .

- CCS Values : The target’s CCS (124.9 Ų) is lower than benzylamine hydrochloride derivatives (e.g., ~140 Ų ), indicating a more compact structure.

生物活性

3-Ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of Biological Activities

Pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacteria and fungi.

- Antimalarial and Antileishmanial : Demonstrated potential in treating malaria and leishmaniasis.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Potential to reduce inflammation in various models.

The biological activity of this compound can be attributed to its interaction with specific biomolecules:

Target Enzymes

The compound acts as an inhibitor or activator of enzymes such as kinases and phosphatases, which are crucial for cellular signaling pathways. Its binding to these enzymes can modulate their activity, influencing various biochemical processes.

Molecular Interactions

Molecular docking studies suggest that this compound binds effectively to enzyme active sites, leading to conformational changes that affect enzyme function. For instance, it has been shown to fit well into the lmptr1 pocket, characterized by lower binding free energy, indicating a strong interaction with its target .

Antimicrobial Activity

A study highlighted that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this compound showed considerable activity against several phytopathogenic fungi .

Anticancer Properties

Research has demonstrated the cytotoxic potential of this compound against various cancer cell lines. Notably, it displayed IC50 values indicating significant growth inhibition in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties, showing promise in reducing inflammation in experimental models .

Case Studies

Case Study 1: Antimalarial Activity

A molecular simulation study indicated that derivatives similar to this compound exhibited antimalarial activity through specific binding interactions with malarial enzymes .

Case Study 2: Insecticidal Properties

In preliminary bioassays, derivatives of this compound demonstrated good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, indicating potential applications in agrochemicals .

常见问题

Q. Q1: What are the critical steps for synthesizing 3-ethyl-1-methyl-1H-pyrazol-4-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a halogenated pyrazole intermediate (e.g., 3-chloro-1-methyl-1H-pyrazol-4-amine) can react with ethylamine derivatives under basic conditions. Key steps include:

- Purification: Use column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate intermediates .

- Acidification: Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Optimization: Employ statistical design of experiments (DoE) to identify optimal molar ratios, temperature, and solvent systems. Central composite designs can minimize trial-and-error approaches .

Q. Q2: How can computational methods elucidate the reaction pathway for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model intermediates and transition states. For instance:

- Transition State Analysis: Use software like Gaussian or ORCA to calculate activation energies for key steps (e.g., amine substitution) .

- Solvent Effects: Apply COSMO-RS models to predict solvation effects on reaction kinetics .

- Validation: Cross-reference computational results with experimental NMR or HRMS data to confirm intermediates .

Contradiction Note: Discrepancies between predicted and observed yields may arise from unaccounted solvent interactions or side reactions. Iterative computational-experimental feedback loops are recommended .

Characterization Challenges

Q. Q3: How should researchers resolve discrepancies in NMR data for this compound derivatives?

Methodological Answer: Contradictions in NMR shifts (e.g., δ 8.87 vs. δ 9.22 for aromatic protons) may stem from:

Q. Q4: What experimental protocols ensure the stability of this compound during long-term storage?

Methodological Answer:

- Degradation Pathways: Monitor hydrolytic decomposition via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Storage Conditions: Store in airtight containers under inert gas (N) at –20°C to prevent oxidation .

- Stabilizers: Add desiccants (e.g., silica gel) or antioxidants (e.g., BHT) if decomposition is observed .

Biological Activity Profiling

Q. Q5: How can researchers design assays to evaluate the bioactivity of this compound?

Methodological Answer:

- Target Selection: Prioritize kinase or GPCR targets based on structural analogs (e.g., pyrazole-based kinase inhibitors) .

- Assay Conditions: Use SPR (surface plasmon resonance) for binding affinity or fluorometric assays for enzyme inhibition (e.g., IC determination) .

- Control Experiments: Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods (e.g., Western blotting) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。